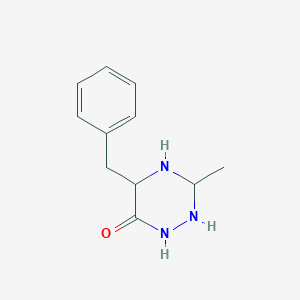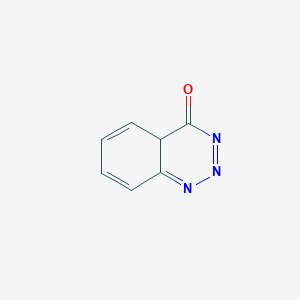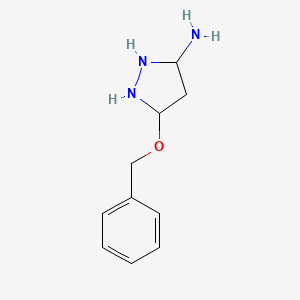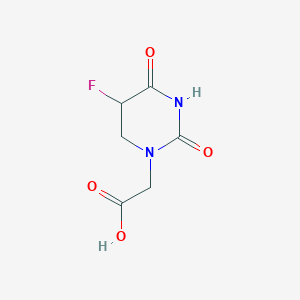
5-chloro-5H-benzimidazol-2-amine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-5H-benzimidazol-2-amine;hydrobromide is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles. For 5-chloro-5H-benzimidazol-2-amine;hydrobromide, a common synthetic route includes the reaction of 4-chloro-1,2-phenylenediamine with formic acid or its derivatives under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of cerium(IV) ammonium nitrate as a catalyst in the presence of hydrogen peroxide has been reported to improve the synthesis of benzimidazole compounds . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-5H-benzimidazol-2-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of 5-amino-5H-benzimidazol-2-amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
5-chloro-5H-benzimidazol-2-amine;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-chloro-5H-benzimidazol-2-amine;hydrobromide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain diseases .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-benzimidazol-2-amine
- 5-chloro-1H-benzimidazol-2-thiol
- 5-chloro-1H-benzimidazol-2-carboxylic acid
Uniqueness
5-chloro-5H-benzimidazol-2-amine;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can enhance its solubility and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C7H7BrClN3 |
|---|---|
Molecular Weight |
248.51 g/mol |
IUPAC Name |
5-chloro-5H-benzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C7H6ClN3.BrH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-4H,(H2,9,11);1H |
InChI Key |
MVOGRLICAJOIBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC2=CC1Cl)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)

![(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]pentanediamide](/img/structure/B12360228.png)
![(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12360234.png)





![3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine](/img/structure/B12360261.png)
![2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione](/img/structure/B12360263.png)
![5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12360266.png)
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one](/img/structure/B12360284.png)

